2,4-Pentanedione, 3-nitro-

Description

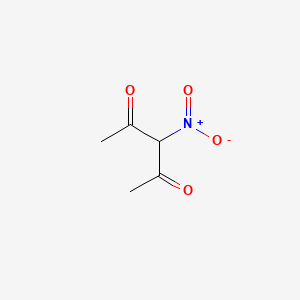

This dicarbonyl compound is characterized by a nitro group (-NO₂) substituted at the central carbon (the 3-position) of the 2,4-pentanedione backbone. This substitution significantly influences the electronic properties and reactivity of the molecule.

Table 1: General Properties of 2,4-Pentanedione, 3-nitro-. nih.gov

The investigation into the nitration of β-diketones and their metal complexes gained significant momentum in the early 1960s. A seminal series of studies by J.P. Collman and his collaborators explored the electrophilic substitution on metal acetylacetonate (B107027) chelates, treating them as quasi-aromatic systems. acs.orgacs.orgstanford.edu This work demonstrated that the chelate ring of compounds like tris(2,4-pentanedionato)cobalt(III) could undergo nitration at the central carbon atom, akin to aromatic compounds. acs.org

The established method for this transformation involved using copper(II) nitrate (B79036) in acetic anhydride (B1165640). acs.org This reagent combination, first explored by others for nitrating phenols, was effectively adapted by Collman's group for the nitration of these stable metal complexes. acs.org The reaction typically involves generating the nitrating agent, presumed to be acetyl nitrate, by reacting copper(II) nitrate with acetic anhydride at low temperatures, followed by the addition of the metal acetylacetonate complex. acs.org This pioneering research provided a reliable synthetic route to 3-nitro-2,4-pentanedione derivatives, specifically in their coordinated form, which would become foundational for later studies. stanford.edunih.gov

In modern chemistry, 2,4-pentanedione, 3-nitro- and its derivatives continue to be relevant in both practical synthesis and fundamental theoretical studies.

In Chemical Synthesis: The compound serves as a versatile precursor for more complex molecules. Its metal complexes, such as Tris(3-nitropentane-2,4-dionato)cobalt(III), are utilized in fields like catalysis and materials science. otterbein.eduotterbein.edu The nitro-substituted ligand can be further modified, making it a useful building block. For instance, derivatives of 3-nitro-4-chromanones, which can be synthesized from related precursors, have been investigated for their potential as antitumor agents. nih.gov The broader field of nitro compounds in organic synthesis remains vast, with the nitro group being a key functionality for constructing a wide array of heterocyclic and other complex organic structures. sci-hub.se

In Theoretical and Structural Chemistry: The metal complexes of 2,4-pentanedione, 3-nitro- are subjects of significant interest in theoretical and structural chemistry. nih.gov Detailed crystallographic studies, particularly on Tris(3-nitropentane-2,4-dionato)cobalt(III), have provided deep insights into its molecular structure. nih.govotterbein.edu These studies reveal a cobalt(III) ion octahedrally coordinated by three bidentate 3-nitropentane-2,4-dionate ligands. nih.govotterbein.edu

Research has elucidated specific structural features, such as the disorder of the central carbon and the nitro group over multiple positions in the crystal lattice and the formation of intermolecular hydrogen-bonded chains. nih.govotterbein.eduotterbein.edu Computational chemistry, using tools like Density Functional Theory (DFT), is employed to understand the electronic structures, reaction mechanisms, and properties of these and other transition metal complexes containing nitro ligands. nih.govriken.jpresearchgate.net These theoretical investigations complement experimental data, helping to explain reactivity, bonding characteristics, and spectroscopic properties. iucr.orgresearchgate.net

Table 2: Crystallographic Data for Tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III) at 200 K. nih.goviucr.org

Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

32113-67-0 |

|---|---|

Molecular Formula |

C5H7NO4 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

3-nitropentane-2,4-dione |

InChI |

InChI=1S/C5H7NO4/c1-3(7)5(4(2)8)6(9)10/h5H,1-2H3 |

InChI Key |

TZYZJJBYPMTHJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Pentanedione, 3 Nitro

Direct Nitration Strategies

Direct nitration focuses on introducing a nitro group onto the central carbon of the 2,4-pentanedione backbone. This is typically achieved by reacting the diketone or its more reactive metal chelate forms with a suitable nitrating agent.

Nitration of 2,4-Pentanedione and its Metal Chelates

The direct nitration of 2,4-pentanedione (also known as acetylacetone) can be challenging. However, a more effective method involves the use of its metal chelates. acs.orgacs.org Metal acetylacetonates (B15086760), which are coordination complexes formed between metal ions and the acetylacetonate (B107027) anion, exhibit aromatic-like character in the chelate ring. acs.orgwikipedia.org This "aromaticity" makes the central carbon atom susceptible to electrophilic substitution, similar to electrophilic aromatic substitution. wikipedia.org

The reaction of metal acetylacetonates, such as those of cobalt(III), chromium(III), copper(II), and nickel(II), with a nitrating agent leads to the substitution of the hydrogen atom at the 3-position with a nitro group. acs.orgacs.orgwikipedia.org For instance, tris(acetylacetonato)cobalt(III) can be nitrated to form tris(3-nitro-2,4-pentanedionato)cobalt(III). wikipedia.org The free ligand, 2,4-Pentanedione, 3-nitro-, can then be obtained by demetallation of the nitrated complex.

Commonly used metal acetylacetonates in these syntheses include:

Tris(acetylacetonato)cobalt(III) acs.orgwikipedia.org

Tris(acetylacetonato)chromium(III) acs.org

Bis(acetylacetonato)copper(II) acs.org

Bis(acetylacetonato)nickel(II) wikipedia.org

Reagents and Optimized Reaction Conditions

A widely employed and efficient reagent for the nitration of metal acetylacetonates is a mixture of copper(II) nitrate (B79036) and acetic anhydride (B1165640). acs.orgwuxibiology.com This combination is believed to generate acetyl nitrate in situ, which acts as the effective nitrating agent. acs.orgwuxibiology.comquora.com

The general procedure involves first generating the nitrating agent by stirring finely ground copper(II) nitrate with acetic anhydride, typically at a low temperature such as 0°C. acs.org The metal acetylacetonate is then added to this mixture, and the reaction is allowed to proceed for several hours, often starting at 0°C and then warming to room temperature. acs.org

Table 1: Optimized Conditions for Nitration of Metal Acetylacetonates

| Parameter | Condition | Reference |

|---|---|---|

| Nitrating Agent | Copper(II) nitrate in acetic anhydride | acs.org |

| Temperature | 0°C initially, then room temperature | acs.org |

| Reaction Time | Several hours (e.g., 2-4 hours at 0°C, 1 hour at room temp) | acs.org |

The use of fuming nitric acid in combination with acetic anhydride is another method to generate acetyl nitrate for nitration. quora.comstackexchange.com The reaction between nitric acid and acetic anhydride produces acetyl nitrate and acetic acid. quora.com Acetyl nitrate can then dissociate to form the nitronium ion (NO₂⁺), the electrophile responsible for the nitration. quora.com

Indirect Synthetic Routes and Precursor Transformations

Indirect methods for synthesizing 2,4-Pentanedione, 3-nitro- involve the transformation of a precursor molecule that already contains a nitro group or can be readily converted to one. While direct nitration of acetylacetone (B45752) and its chelates is the most prominently documented route, other synthetic strategies in organic chemistry can be applied to construct the target molecule.

For example, a general approach could involve the C-alkylation of a nitromethane (B149229) derivative with a suitable electrophile derived from the 2,4-pentanedione framework. Conversely, the reaction of a nucleophilic form of 2,4-pentanedione with a reagent that can deliver a nitro group electrophilically is another plausible, though less common, strategy. Research has also explored the reaction of 3-nitrated quinolones with 2,4-pentanedione, which results in a cine-substitution, demonstrating the reactivity of the acetylacetonate anion with nitrated aromatic systems. researchgate.net

Molecular Structure and Conformational Analysis

The presence of the nitro group at the 3-position of the 2,4-pentanedione backbone introduces unique structural features, primarily influencing its tautomeric equilibrium and intramolecular forces.

Like its parent compound, 2,4-pentanedione (acetylacetone), 3-nitro-2,4-pentanedione exists in a tautomeric equilibrium between a keto and an enol form. thecatalyst.orgmasterorganicchemistry.com However, the most stable form is the cis-enol tautomer. researchgate.net This preference is largely driven by the formation of a stable intramolecular hydrogen bond and the potential for electron delocalization within the resulting six-membered ring. masterorganicchemistry.comlibretexts.org The equilibrium can be influenced by factors such as the solvent environment. masterorganicchemistry.comorientjchem.org For instance, in many common solvents, the enol form of 2,4-pentanedione is significantly populated, and in some cases, can be the dominant species. libretexts.orgpearson.com

A defining characteristic of the enol form of 3-nitro-2,4-pentanedione is a strong intramolecular hydrogen bond. researchgate.net Theoretical calculations indicate that this hydrogen bond is even stronger than that in the parent acetylacetone. researchgate.net This increased strength is attributed to both electron delocalization effects and steric factors introduced by the nitro group. researchgate.net The O···O distance in the enol form of 3-nitro-2,4-pentanedione is calculated to be significantly shorter than in acetylacetone, providing further evidence of a more potent hydrogen bond. researchgate.net The strength of this bond has been estimated to be approximately 74.0 kJ/mol. researchgate.net

The introduction of the electron-withdrawing nitro group at the central carbon atom has a pronounced effect on the molecule's geometry. researchgate.net This substitution leads to an asymmetric structure. researchgate.net The nitro group's influence extends to the bond lengths and angles of the chelated ring in the enol form. researchgate.net Generally, electron-donating or -withdrawing substituents can alter the electronic structure of the ring and the attached functional groups, thereby affecting the stability and reactivity of the molecule. nih.govrsc.org

Advanced Spectroscopic Investigations

Spectroscopic techniques are invaluable tools for elucidating the detailed structural features and vibrational dynamics of 3-nitro-2,4-pentanedione.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a fingerprint of the molecule's vibrational modes. For 3-nitro-2,4-pentanedione, these spectra are complex, but key assignments have been made through comparison with theoretical calculations. researchgate.net

The vibrational spectra are characterized by bands corresponding to the stretching and bending of various functional groups. Notably, the asymmetric and symmetric stretching vibrations of the NO2 group appear in the IR spectrum. researchgate.net In similar nitro-containing enol compounds, these have been observed around 1529 cm⁻¹ and 1348 cm⁻¹, respectively. researchgate.net The presence of strong intramolecular hydrogen bonding significantly affects the O-H stretching vibration, often causing it to be broad and shifted to lower frequencies. stackexchange.comechemi.com

Table 1: Selected Vibrational Frequencies for 3-nitro-2,4-pentanedione and Related Compounds

| Vibrational Mode | 3-nitro-2,4-pentanedione (cm⁻¹) | 2-nitromalonaldehyde (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric NO₂ Stretch | 1529 | 1525 | researchgate.net |

This table presents a comparison of the nitro group stretching frequencies in 3-nitro-2,4-pentanedione and a similar compound, highlighting the characteristic vibrational signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the electronic environment of atomic nuclei, providing crucial information about the structure and tautomeric forms of 3-nitro-2,4-pentanedione. thecatalyst.org In the ¹H NMR spectrum of related β-dicarbonyl compounds, distinct signals are observed for the keto and enol tautomers. researchgate.netchemicalbook.comcoe.edu For the enol form, a characteristic signal for the enolic proton (C-H) is typically observed, along with a signal for the hydroxyl proton, which can be broad due to hydrogen bonding and chemical exchange. The signals for the methyl protons will also differ between the keto and enol forms. researchgate.netchemicalbook.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-Pentanedione, 3-nitro- |

| 2,4-Pentanedione |

| Acetylacetone |

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a pivotal technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. For the chemical compound 2,4-pentanedione, 3-nitro-, the presence of the nitro group and the dicarbonyl functionality provides multiple potential sites for radical formation, leading to a complex and interesting radical chemistry.

Research into the radical chemistry of α-carbonylnitroalkanes, such as the closely related compound 3-nitropentan-2-one, offers significant insights into the types of radicals that can be derived from 3-nitro-2,4-pentanedione. Studies have shown that the reaction of such compounds with various carbon, silicon, germanium, tin, and lead-centered radicals results in the selective addition to the nitro group, leading to the formation of corresponding oxynitroxide radicals. nih.gov

In the context of 3-nitro-2,4-pentanedione, similar radical additions would be expected to produce oxynitroxide radicals. Furthermore, α-photocleavage of the carbonyl substrate can lead to the formation of alkyl acyl nitroxides. nih.gov The ESR spectra of these radicals are characterized by their g-values and hyperfine coupling constants (hfs), which provide information about the electronic structure and the environment of the unpaired electron.

The hyperfine structure in the ESR spectrum arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). The number of lines and their splitting pattern are determined by the number and type of interacting nuclei. For a radical where the unpaired electron is localized on the nitrogen of the nitro group, a characteristic triplet is expected due to the interaction with the ¹⁴N nucleus (I=1). Further coupling with other magnetic nuclei in the molecule, such as protons on the methyl groups or the central carbon, would lead to more complex splitting patterns.

The g-value is a dimensionless quantity that is a measure of the intrinsic magnetic moment of the electron. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023). Deviations from this value can provide information about the electronic environment of the radical, including the extent of spin-orbit coupling.

Detailed research findings on the specific radicals derived from 2,4-pentanedione, 3-nitro- are limited in publicly available literature. However, based on studies of analogous compounds, the following data table provides an overview of the types of radicals that are likely to be formed and the expected ranges for their ESR parameters.

| Radical Type | Generating Reaction | Expected g-value | Expected Hyperfine Coupling Constants (a) |

| Oxynitroxide Radical | Addition of a radical (R•) to the nitro group | ~2.006 - 2.007 | a(¹⁴N): 25-30 G |

| Alkyl Acyl Nitroxide Radical | α-photocleavage followed by radical trapping | ~2.006 | a(¹⁴N): 7-9 G |

| Radical Anion | One-electron reduction of the nitro group | ~2.005 | a(¹⁴N): 9-14 G |

Note: The g-values and hyperfine coupling constants are approximate and can vary depending on the specific radical structure, solvent, and temperature.

The oxynitroxides formed from α-carbonylnitroalkanes have been observed to decay via first-order kinetics through the fragmentation of the carbon-nitrogen bond in a process known as denitration. nih.gov The stability and reactivity of the radicals derived from 3-nitro-2,4-pentanedione would be influenced by the delocalization of the unpaired electron over the dicarbonyl and nitro functionalities.

Further ESR and computational studies would be invaluable in precisely determining the g-values and hyperfine coupling constants for the specific radicals derived from 2,4-pentanedione, 3-nitro-, and to fully elucidate their electronic structure and reactivity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has been a important tool in elucidating the molecular and electronic structure of 2,4-pentanedione, 3-nitro-. DFT calculations have been employed to investigate its most stable tautomeric form, which is the cis-enol form. researchgate.net These studies often compare the results with its parent compound, acetylacetone (B45752) (AA), to understand the influence of the nitro group. researchgate.net

One of the key findings from DFT calculations is the significant impact of the nitro group on the intramolecular hydrogen bond (IHB). The calculated O⋯O distance in 3-nitro-2,4-pentanedione is found to be in the range of 2.416–2.457 Å, which is approximately 0.09–0.1 Å shorter than in acetylacetone. researchgate.net This shorter distance indicates a much stronger hydrogen bond. The calculated hydrogen bond strength for 3-nitro-2,4-pentanedione is about 74.0 kJ/mol, which is 4.7 kJ/mol stronger than that of acetylacetone. researchgate.net Natural Bond Orbital (NBO) analysis suggests that this increased strength is due to a combination of electron delocalization and steric effects. researchgate.net The electron-withdrawing nature of the nitro group decreases the electron charge density on the oxygen atoms, making the enolic proton more acidic and thereby strengthening the hydrogen bond. researchgate.net

DFT methods are also used to calculate vibrational frequencies (harmonic and anharmonic), which can be compared with experimental IR and Raman spectra to validate the computational model. researchgate.net Furthermore, DFT is instrumental in studying the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Table 1: Comparison of Calculated Properties for 2,4-Pentanedione, 3-nitro- (NO2AA) and Acetylacetone (AA)

| Property | 2,4-Pentanedione, 3-nitro- (NO2AA) | Acetylacetone (AA) | Reference |

| O⋯O Distance | 2.416–2.457 Å | ~2.506–2.557 Å | researchgate.net |

| Hydrogen Bond Strength | ~74.0 kJ/mol | ~69.3 kJ/mol | researchgate.net |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are powerful tools for predicting the chemical reactivity of molecules. hakon-art.com These descriptors provide quantitative measures of various aspects of a molecule's electronic structure that govern its behavior in chemical reactions. hakon-art.comresearchgate.net For 2,4-pentanedione, 3-nitro-, these descriptors help in understanding its electrophilic and nucleophilic nature and identifying the most probable sites for chemical attack.

For nitro-containing compounds, these descriptors are particularly useful. The electrophilicity index, for instance, can quantify the electron-accepting capability of the molecule, which is enhanced by the presence of the electron-withdrawing nitro group. The analysis of Fukui functions can pinpoint which atoms are most susceptible to attack. For example, in a related study on nitro-substituted isoxazolines, it was found that the more electrophilic center was localized on the oxygen atom of the nitro group. mdpi.com Such analyses are crucial for predicting how 3-nitro-2,4-pentanedione will interact with other reagents. nih.govnih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance | Reference |

| Chemical Potential | μ | Tendency of electrons to escape from the system. | hakon-art.com |

| Chemical Hardness | η | Resistance to change in electron distribution. | hakon-art.com |

| Global Electrophilicity Index | ω | Propensity of a species to accept electrons. | hakon-art.comnih.gov |

| Fukui Function | f(r) | Identifies the most reactive sites in a molecule. | hakon-art.com |

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is a powerful technique for elucidating the detailed mechanisms of chemical reactions. For reactions involving 3-nitro-2,4-pentanedione, computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and the elementary steps involved. mdpi.comrsc.org This provides a level of detail that is often difficult to obtain through experimental methods alone.

For instance, computational studies on the formation of related nitro-substituted heterocycles, such as 3-nitro-2-isoxazolines, have shown that such reactions can proceed through a polar, one-step mechanism. mdpi.comnih.gov These studies often explore different possible mechanistic pathways, such as one-step synchronous, one-step asynchronous, or stepwise mechanisms involving zwitterionic or biradical intermediates, to determine the most energetically favorable route. mdpi.com

In the context of 3-nitro-2,4-pentanedione, computational modeling could be used to investigate its synthesis, such as the nitration of 2,4-pentanedione, or its participation in subsequent reactions like cycloadditions or rearrangements. rsc.orgmdpi.com For example, a study on a Nef-type rearrangement in a related system detailed the energy barriers for each step, including Michael addition, oxygen atom migration, and cyclization. rsc.org Such computational elucidation of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Energy Profiles and Transition State Analysis

A key component of mechanistic studies is the analysis of the potential energy surface of a reaction, which includes the calculation of energy profiles and the characterization of transition states. researchgate.net The energy profile maps the energy of the system as it progresses from reactants to products, with local maxima corresponding to transition states and local minima corresponding to intermediates. chemrxiv.orgchemrxiv.orgresearchgate.net

The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the rate of a reaction. chemrxiv.org Computational chemistry allows for the precise calculation of these energy barriers. researchgate.net Transition state theory is used to connect the properties of the transition state to the reaction rate constant. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction. chemrxiv.org

For reactions involving 3-nitro-2,4-pentanedione, computational analysis of energy profiles can reveal the rate-determining step of a multi-step reaction. chemrxiv.org For example, in a study of a Nef-type rearrangement, it was found that the proton transfer from the methylene (B1212753) to the nitro group had a significantly higher energy barrier than the initial addition step. rsc.org An Eyring analysis, which plots the reaction rate constant against temperature, can be used in conjunction with computational data to determine the activation parameters (enthalpy and entropy of activation), providing further insight into the nature of the transition state. chemrxiv.orgchemrxiv.org These analyses are fundamental to understanding and controlling the kinetics of chemical reactions. chemrxiv.org

Coordination Chemistry of 3 Nitro 2,4 Pentanedione As a Ligand

Synthesis of Metal-Nitropentanedionate Complexes

The primary method for synthesizing metal complexes of 3-nitro-2,4-pentanedione involves the electrophilic substitution of a pre-formed metal acetylacetonate (B107027) complex. gac.edu A common nitrating agent for this purpose is a solution of copper(II) nitrate (B79036) in acetic anhydride (B1165640). gac.eduotterbein.edu

A well-documented example is the synthesis of tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III), [Co(NO₂-acac)₃]. This is achieved by treating tris(2,4-pentanedionato-κ²O,O′)cobalt(III), [Co(acac)₃], with finely ground copper(II) nitrate trihydrate in cooled acetic anhydride. otterbein.edunih.gov The reaction mixture is stirred for several hours, followed by quenching with a mixture of water, ice, and sodium acetate (B1210297) to precipitate the dark-green product. otterbein.edunih.gov This general procedure, established by Collman et al., has been adapted for the synthesis of other metal complexes as well. otterbein.eduiucr.org

Another example is the preparation of poly{bis-(3-nitro-2,4-pentanediono)-copper(II)}, [Cu(NO₂-acac)₂]n. This complex is synthesized through the reaction of solid copper(II) nitrate with bis(2,4-pentanedionato)copper(II) in acetic anhydride. lacc-terryb.com

These synthetic approaches highlight a versatile pathway to a range of metal-nitropentanedionate complexes, allowing for the systematic study of the ligand's coordination properties across the periodic table.

Structural Aspects of Metal Chelates

The coordination of 3-nitro-2,4-pentanedione to a metal center results in the formation of a six-membered chelate ring, similar to that of acetylacetonate. However, the bulky and electron-withdrawing nitro group introduces significant structural perturbations.

A key structural feature of these complexes is the conformation of the chelate ring and the orientation of the nitro group. In the crystal structure of [Co(NO₂-acac)₃], the six-membered chelate rings are not perfectly planar. otterbein.edu Furthermore, the nitro groups are significantly twisted out of the plane of their respective 2,4-pentanedionato ligands. otterbein.edu The twist angles for the three nitro groups in the major components of the disordered structure are reported to be 49.3(1)°, 59.3(2)°, and 50.3(2)°. otterbein.eduiucr.org This twisting is a consequence of steric hindrance between the nitro group and the methyl substituents on the chelate ring.

In the case of the copper(II) complex, [Cu(NO₂-acac)₂]n, a polymeric structure is formed. lacc-terryb.comotterbein.edu The structure consists of trimeric units where the acetylacetone (B45752) moiety is ligated symmetrically to the copper atoms, which are in the center of octahedra. lacc-terryb.comotterbein.edu These trimeric octahedral fragments are then linked to each other through the nitro groups, demonstrating the ability of the nitro group to act as a bridging ligand. lacc-terryb.comotterbein.edu

| Complex | Crystal System | Space Group | Unit Cell Parameters | Coordination Geometry | Key Bond Lengths (Å) |

|---|---|---|---|---|---|

| [Co(NO₂-acac)₃] | Tetragonal | I4₁cd | a = 32.7078(18) Å, c = 7.4976(6) Å | Octahedral | Average Co-O = 1.869(4) Å |

The electronic properties of the metal-nitropentanedionate complexes are influenced by the strong electron-withdrawing nature of the nitro group. This affects the ligand field strength and, consequently, the d-orbital splitting of the central metal ion. The UV-Vis spectra of these complexes provide insight into these electronic effects.

For instance, the visible absorption maxima of tris(3-nitropentane-2,4-dionato) complexes of Cr(III), Mn(III), Fe(III), and Co(III) show a dependence on the metal ion. iucr.org The similarity in the absorption maxima for the Cr(III), Mn(III), and Co(III) complexes suggests comparable ligand field effects, while the significant blue shift for the Fe(III) complex indicates a different electronic environment. iucr.org The intense absorptions in the UV region are attributed to charge transfer transitions, which are common in such chelate complexes. lacc-terryb.com

Advanced Characterization of Metal Complexes

A comprehensive understanding of the structure and bonding in metal-nitropentanedionate complexes is achieved through a combination of advanced characterization techniques.

The crystal structure of [Co(NO₂-acac)₃] has been resolved in the tetragonal space group I4₁cd. nih.goviucr.org The analysis confirmed the octahedral coordination of the Co(III) ion and revealed disorder in the positions of one of the chelate rings and two of the nitro groups. otterbein.edunih.gov The average Co-O bond length was determined to be 1.869(4) Å, which is slightly shorter than that in the parent [Co(acac)₃] complex, reflecting the electronic influence of the nitro group. otterbein.edu

Similarly, the crystal structure of poly[{Cu(NO₂-acac)₂}₃]n was determined to be in the triclinic space group P-1, confirming its polymeric nature. lacc-terryb.comotterbein.edu

Spectroscopic methods provide valuable information about the bonding and electronic structure of metal-nitropentanedionate complexes.

Infrared (IR) Spectroscopy: The IR spectra of these complexes show characteristic vibrational bands. The nitration of the acetylacetonate ligand leads to the appearance of new bands associated with the nitro group. In the IR spectrum of [Co(NO₂-acac)₃], a prominent band at 825 cm⁻¹ is assigned to the nitro moiety. ula.ve The carbonyl stretching frequency in the nitrated complex is also shifted compared to the parent acetylacetonate complex, indicating a change in the electronic distribution within the chelate ring. ula.ve A band at 1343.2 cm⁻¹ has been attributed to the C-N bond vibration. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes. For the diamagnetic Co(III) complex, [Co(NO₂-acac)₃], ¹H NMR spectroscopy can confirm the substitution at the central (γ) carbon of the ligand, as the signal for the γ-proton, present in the parent [Co(acac)₃] spectrum, is absent in the nitrated product. ula.ve However, for paramagnetic complexes, such as those of Cr(III) and Fe(III), the unpaired electrons can lead to significant line broadening and large isotropic shifts, making the interpretation of NMR spectra more complex. nih.govmcmaster.ca

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for probing the electronic transitions in these colored complexes. The spectra typically show intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transition bands in the visible region. iucr.orglacc-terryb.com The positions of the d-d absorption maxima provide a direct measure of the ligand field splitting energy (10Dq). lacc-terryb.com A comparative study of the UV-Vis spectra of tris(3-nitropentane-2,4-dionato) complexes of Cr(III), Mn(III), Fe(III), and Co(III) has provided valuable data on their electronic structures. iucr.org

| Complex | UV-Vis λmax (nm) | Key IR Bands (cm⁻¹) | NMR Data |

|---|---|---|---|

| [Co(NO₂-acac)₃] | 261 (UV), 583 (Vis) iucr.org | 1343.2 (C-N), 825 (NO₂) iucr.orgula.ve | Absence of γ-CH signal in ¹H NMR ula.ve |

| [Cr(NO₂-acac)₃] | 272 (UV), 576 (Vis) iucr.org | - | Paramagnetic |

| [Mn(NO₂-acac)₃] | 273 (UV), 548 (Vis) iucr.org | - | Paramagnetic |

| [Fe(NO₂-acac)₃] | 270 (UV), 435 (Vis) iucr.org | - | Paramagnetic |

Stability and Lability of Metal Complexes

The introduction of an electron-withdrawing nitro (-NO₂) group at the central carbon (C3) of the acetylacetonate backbone significantly influences the ligand's electronic properties and, consequently, the stability and lability of its metal complexes. This substituent effect is a key consideration when comparing the coordination chemistry of 3-nitro-2,4-pentanedione to its parent ligand, 2,4-pentanedione.

Thermodynamic Stability

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form in a solution at equilibrium. High stability constants indicate that the complex is favored and will be present in high concentrations.

While specific stability constants for a wide range of metal complexes with 3-nitro-2,4-pentanedione are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous substituted β-diketones. Research on the complexation of various metal ions with acetylacetone derivatives containing electron-withdrawing groups provides a strong basis for predicting the behavior of 3-nitro-2,4-pentanedione complexes.

A study on the stability of metal complexes with 3-(4-nitrophenylazo)-2,4-pentanedione, a ligand with a nitro-containing substituent, revealed a consistent stability order for several divalent and trivalent metal ions. researchgate.net This order, which is largely influenced by the nature of the metal ion, is as follows:

Fe³⁺ > Cu²⁺ > UO₂²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺

This sequence is a variation of the well-known Irving-Williams series, which describes the relative stabilities of complexes of high-spin M²⁺ ions. The high position of Fe³⁺ is expected due to its high charge and small ionic radius. The order for the divalent first-row transition metals (Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Mn²⁺) generally follows the Irving-Williams series.

The electron-withdrawing nature of the nitro group in 3-nitro-2,4-pentanedione is expected to decrease the basicity of the ligand compared to the unsubstituted acetylacetone. This generally leads to the formation of less stable complexes, as the ligand is a weaker electron donor. However, the formation of stable tris-complexes with several trivalent metal ions, such as chromium(III), manganese(III), iron(III), and cobalt(III), has been reported. mdpi.com For instance, tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III) has been synthesized and structurally characterized. nih.gov

The table below provides a qualitative comparison of the expected stability of metal complexes with 3-nitro-2,4-pentanedione based on analogous systems.

Table 1: Predicted Relative Stability of Metal Complexes with 3-nitro-2,4-pentanedione

| Metal Ion | Predicted Relative Stability |

| Fe³⁺ | Very High |

| Cu²⁺ | High |

| UO₂²⁺ | High |

| Ni²⁺ | Moderate |

| Co²⁺ | Moderate |

| Zn²⁺ | Moderate |

| Cd²⁺ | Moderate-Low |

| Mn²⁺ | Low |

| Mg²⁺ | Very Low |

| Ca²⁺ | Very Low |

This table is based on the stability order reported for the closely related ligand, 3-(4-nitrophenylazo)-2,4-pentanedione. researchgate.net

Kinetic Lability

Kinetic lability refers to the rate at which a complex undergoes ligand substitution reactions. Complexes are classified as labile if they exchange ligands quickly and inert if they do so slowly. researchgate.net It is important to distinguish between thermodynamic stability and kinetic lability; a complex can be thermodynamically very stable but also kinetically labile. researchgate.net

The lability of a metal complex is influenced by several factors, including the charge and size of the metal ion and its d-electron configuration. For instance, complexes of metal ions with electrons in the eg orbitals (which are σ-antibonding) are generally more labile. osti.gov

Specific kinetic studies on the lability of 3-nitro-2,4-pentanedione complexes are scarce. However, studies on the aquation (replacement of a ligand by water) of tris(acetylacetonate) complexes of divalent metals like cobalt(II) and chromium(II) indicate that the reaction proceeds through a mechanism where one of the bidentate ligands first becomes monodentate. osti.gov This intermediate is then susceptible to acid-catalyzed and acid-independent dissociation.

The presence of the electron-withdrawing nitro group on the acetylacetonate ligand can influence the lability of the complex in several ways. The weakening of the metal-ligand bond due to the reduced basicity of the ligand might be expected to increase the lability. Conversely, factors that stabilize the transition state of the substitution reaction can also play a significant role.

The table below summarizes the expected lability of octahedral complexes with various d-electron configurations, which can be used to predict the lability of 3-nitro-2,4-pentanedione complexes.

Table 2: Predicted Lability of Octahedral Metal Complexes Based on d-Electron Configuration

| d-Electron Configuration | Lability Prediction | Example Metal Ions (Common Oxidation States) |

| d⁰, d¹, d², d¹⁰ | Labile | Ca²⁺, Sc³⁺, Ti⁴⁺, Zn²⁺, Cu⁺ |

| d³, low-spin d⁶ | Inert | Cr³⁺, Co³⁺ |

| High-spin d⁴, d⁵, d⁶, d⁷ | Labile | Cr²⁺, Mn²⁺, Fe²⁺, Co²⁺ |

| d⁸, d⁹ | Labile | Ni²⁺, Cu²⁺ |

This table provides general predictions for the kinetic lability of octahedral metal complexes.

Advanced Applications in Synthetic Organic Chemistry

Utilization as a Building Block for Complex Architectures

The strategic placement of reactive sites within 2,4-Pentanedione, 3-nitro- makes it an exceptional building block for the assembly of complex molecular architectures. The electron-withdrawing nature of the nitro group enhances the acidity of the central carbon atom, while the two flanking carbonyl groups provide multiple points for chemical modification. This trifunctional arrangement allows for a programmed sequence of reactions to build sophisticated structures.

A notable application is in materials science, specifically in the solution-processed fabrication of high-performance metal oxide thin films. Research has demonstrated the use of 3-nitroacetylacetone as a key component in the combustion synthesis of indium-gallium-zinc-oxide (IGZO) transistors. acs.org In this context, it functions as a high-energy fuel that, upon controlled combustion, facilitates the formation of a dense, high-quality metal-oxide lattice essential for advanced electronic devices. acs.org The inherent reactivity of the nitro-substituted diketone is harnessed to drive the formation of these complex inorganic architectures under relatively mild conditions, showcasing its utility beyond traditional organic synthesis. acs.orgacs.org

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and materials science. 2,4-Pentanedione, 3-nitro- serves as a valuable precursor for a variety of these ring systems due to the versatile reactivity of its nitro and dicarbonyl motifs.

The presence of the nitro group and activated ketone functionalities makes it an ideal substrate for synthesizing isoxazole (B147169) derivatives. researchgate.net General strategies involving the condensation of primary nitro compounds with β-diketones can be applied, where the internal nitro-diketone structure of 2,4-Pentanedione, 3-nitro- can undergo intramolecular or intermolecular cyclization reactions to form substituted isoxazoles. researchgate.net

Furthermore, the chemistry of nitro ketones is central to the synthesis of nitrogen-containing heterocycles. Catalytic hydrogenation of nitro ketones is a known method for producing 3,4-dihydro-2H-pyrroles. nih.gov This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with one of the ketone groups. This establishes a clear pathway where 2,4-Pentanedione, 3-nitro- could be employed to generate highly functionalized pyrrole-based structures. The ability to use diverse and readily available starting materials makes these synthetic routes highly desirable. nih.gov The flexibility of the nitro group, which can be readily transformed into other functional groups, significantly broadens its synthetic potential in creating diverse heterocyclic frameworks. rsc.orgfrontiersin.org

Table 2: Examples of Heterocycles Synthesized from Nitro Ketone Precursors

| Precursor Type | Heterocyclic Product | Key Transformation |

| Primary Nitro Compounds & β-Diketones | Isoxazoles | Condensation/Cyclization |

| Nitro Ketones | 3,4-Dihydro-2H-pyrroles | Reductive Cyclization |

| Dinitropyridone (Nitromalonaldehyde equivalent) | Nitropyridines, Nitroanilines | Three-Component Ring Transformation |

This table summarizes synthetic strategies applicable to or analogous with the reactivity of 2,4-Pentanedione, 3-nitro-. researchgate.netnih.govnih.gov

Exploration in Catalytic Methodologies

The unique chemical properties of 2,4-Pentanedione, 3-nitro- have led to its exploration in innovative catalytic methodologies, most prominently as an energy-releasing component in materials synthesis. In the combustion synthesis of IGZO thin-film transistors (TFTs), 3-nitroacetylacetone (NAcAcH) is used as a high-energy co-fuel. acs.org

Detailed research has shown that precursor formulations based on NAcAcH exhibit a significantly higher enthalpy of combustion and a lower ignition temperature compared to the conventional fuel, acetylacetone (B45752) (AcAcH). acs.org This enhanced thermodynamic profile allows for a more efficient, low-temperature process that produces IGZO films with superior microstructural quality. acs.org The resulting transistors demonstrate higher carrier mobilities and improved stability under bias stress, which are critical performance metrics for display technologies. acs.org The optimal performance is achieved by creating a delicate balance between heat generation and gas emission during the combustion reaction, often by mixing NAcAcH with AcAcH in specific molar ratios. acs.org

Beyond this application, the broader class of nitro ketones is utilized in reactions that rely on catalysis. For instance, the synthesis of 3,4-dihydro-2H-pyrroles from nitro ketones is achieved through hydrogenation using a highly active and reusable nickel catalyst. nih.gov The key to this methodology is the catalyst's ability to selectively hydrogenate the aliphatic nitro group while tolerating the ketone functionalities, enabling the subsequent cyclization to form the desired heterocycle. nih.gov This highlights the synergy between the substrate's structure and the development of specialized, earth-abundant metal catalysts for efficient organic transformations.

Table 3: Comparative Properties of Combustion Fuels for IGZO Synthesis

| Fuel | Enthalpy of Combustion (J/g) | Ignition Temperature (°C) |

| 3-Nitroacetylacetone (NAcAcH) | 988.6 | 107.8 |

| Acetylacetone (AcAcH) | 784.4 | 166.5 |

Data sourced from Chemistry of Materials. acs.org

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Strategies

The synthesis of 2,4-pentanedione, 3-nitro- has traditionally been approached through the nitration of 2,4-pentanedione. However, current research is aimed at developing more efficient, selective, and environmentally benign synthetic methods. While specific novel strategies for 3-nitro-2,4-pentanedione are still emerging, trends in the synthesis of related nitro compounds suggest potential future directions.

One promising area is the exploration of alternative nitrating agents and reaction conditions that offer greater control and safety compared to classical methods. For instance, the use of milder nitrating agents, such as trifluoroacetyl nitrate (B79036) generated in situ, has been successful in the regioselective nitration of sensitive heterocyclic compounds like indoles. nih.gov Applying such methodologies to β-dicarbonyl compounds could lead to higher yields and reduced side-product formation.

Furthermore, microwave-assisted synthesis presents a rapid and efficient alternative for promoting reactions like the Michael addition of nitromethane (B149229) to chalcones, which yields related nitro-keto compounds. researchgate.net The application of microwave irradiation to the nitration of 2,4-pentanedione could significantly shorten reaction times and improve energy efficiency.

Future synthetic strategies may also focus on flow chemistry approaches. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can enhance the safety and scalability of nitration reactions, which are often highly exothermic.

A comparison of traditional and potential future synthetic approaches is outlined in the table below.

| Synthetic Aspect | Traditional Method | Potential Novel Strategy | Anticipated Advantages |

| Nitrating Agent | Concentrated Nitric Acid/Sulfuric Acid | In situ generated Trifluoroacetyl Nitrate | Milder conditions, higher selectivity, fewer byproducts nih.gov |

| Reaction Conditions | Batch reaction, often requiring low temperatures | Microwave-assisted synthesis, Flow chemistry | Faster reaction times, improved safety and scalability researchgate.net |

| Catalysis | Often uncatalyzed or acid-catalyzed | Organocatalysis, Metal-free catalysis | Greener and more sustainable processes nih.gov |

Advanced Spectroscopic Techniques for Dynamic Process Analysis

The structural dynamics of 2,4-pentanedione, 3-nitro-, particularly its tautomeric equilibrium and rotational isomerism, are crucial for understanding its reactivity. Advanced spectroscopic techniques, especially dynamic NMR (DNMR) spectroscopy, are poised to provide deeper insights into these processes. libretexts.orgrsc.org

While detailed DNMR studies specifically on 3-nitro-2,4-pentanedione are not yet widely published, research on similar molecules demonstrates the power of this technique. researchgate.netresearchgate.net For example, variable-temperature NMR experiments can be used to determine the energy barriers associated with conformational changes and restricted rotation around specific bonds. researchgate.net In the case of 3-nitro-2,4-pentanedione, DNMR could be employed to study the kinetics of the keto-enol tautomerism and the influence of the electron-withdrawing nitro group on this equilibrium.

Furthermore, two-dimensional exchange spectroscopy (EXSY) can be utilized to map the pathways of chemical exchange between different molecular states in solution. libretexts.org This would allow for a detailed characterization of the dynamic processes occurring in 3-nitro-2,4-pentanedione, providing valuable data for computational models.

| Dynamic Process | Applicable Spectroscopic Technique | Information Gained |

| Keto-Enol Tautomerism | Variable-Temperature NMR, 2D EXSY | Kinetics and thermodynamics of tautomeric interconversion, influence of solvent and temperature. |

| Rotational Isomerism | Dynamic NMR, Lineshape Analysis | Rotational barriers around C-C and C-N bonds, identification of stable conformers. researchgate.net |

| Intermolecular Interactions | Saturation Transfer Difference (STD) NMR | Identification of binding interactions with other molecules or surfaces. libretexts.org |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules like 2,4-pentanedione, 3-nitro-. researchgate.net DFT calculations have been used to investigate the molecular structure of 3-nitro-2,4-pentanedione, revealing that it possesses a strong intramolecular hydrogen bond in its enol form. researchgate.net

Future research will likely leverage computational methods to design novel derivatives of 3-nitro-2,4-pentanedione with tailored properties. By systematically modifying the substituents on the pentanedione backbone, it is possible to tune the electronic and steric characteristics of the molecule for specific applications. For instance, computational screening could identify derivatives with enhanced reactivity for use in specific organic transformations or with optimized properties for applications in materials science, such as in the synthesis of high-performance metal oxide thin films. acs.org

Moreover, computational studies can be employed to explore and predict the outcomes of various reaction pathways involving 3-nitro-2,4-pentanedione. mdpi.comresearchgate.net By calculating the activation energies and reaction thermodynamics, researchers can identify the most favorable conditions for desired transformations and gain insights into the reaction mechanisms. This predictive power can significantly accelerate the discovery of new reactions and applications for this compound.

| Computational Approach | Application to 2,4-Pentanedione, 3-nitro- | Potential Outcomes |

| Density Functional Theory (DFT) | Structural optimization, vibrational frequency calculation, reaction mechanism studies. researchgate.netnih.gov | Accurate prediction of molecular geometry, spectroscopic signatures, and reaction energetics. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and conformational changes over time. | Understanding of dynamic processes like tautomerism and rotational isomerism in solution. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity. | Design of new derivatives with desired properties for specific applications. |

Strategic Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or tandem) reactions are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. mdpi.commdpi.com The unique combination of a nucleophilic β-dicarbonyl moiety and an electrophilic nitro group makes 2,4-pentanedione, 3-nitro- a highly attractive building block for such reactions.

While specific examples of the integration of 2,4-pentanedione, 3-nitro- into MCRs are still emerging, its potential is significant. For instance, it could serve as a versatile three-carbon synthon in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, leading to the formation of diverse heterocyclic scaffolds. mdpi.com The nitro group can also act as a precursor for other functional groups, further expanding the synthetic utility of the resulting products.

In cascade reactions, the different reactive sites of 2,4-pentanedione, 3-nitro- can be sequentially addressed to build molecular complexity. For example, a reaction could be initiated at the dicarbonyl portion, followed by a transformation involving the nitro group. Research in this area will likely focus on developing novel cascade sequences that leverage the unique reactivity of this compound to access new and interesting molecular architectures. rsc.org The development of such reactions would be a significant step forward in the application of 2,4-pentanedione, 3-nitro- in synthetic organic chemistry. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing nitro groups into 2,4-pentanedione, and how can side reactions be minimized?

- Methodological Answer : Nitration of 2,4-pentanedione derivatives often employs mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). For example, the synthesis of 3-chloro-2,4-pentanedione (CAS 1540-34-7) involves halogenation via radical intermediates , which can be adapted for nitro-group introduction. Precautions include:

- Using inert atmospheres to prevent oxidation of the diketone backbone.

- Quenching reactive intermediates with ice-cold water to avoid over-nitration.

- Monitoring reaction progress via TLC or HPLC to detect premature decomposition .

Q. How can researchers characterize the tautomeric equilibrium of 3-nitro-2,4-pentanedione using spectroscopic methods?

- Methodological Answer : Tautomerism in diketones is typically analyzed via:

- ¹H/¹³C NMR : Compare enol-keto peak ratios in DMSO-d₆ (hydrogen-bonding solvent) versus CDCl₃ (non-polar solvent). For 3-methyl-2,4-pentanedione, enol content exceeds 90% in DMSO .

- IR Spectroscopy : Detect enolic O–H stretches (~3200 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹). Discrepancies between experimental and computational results may arise from solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.